2-{[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
CAS No.: 1011881-34-7
Cat. No.: VC11915757
Molecular Formula: C18H18ClN3O4S2
Molecular Weight: 439.9 g/mol
* For research use only. Not for human or veterinary use.
![2-{[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide - 1011881-34-7](/images/structure/VC11915757.png)
Specification
CAS No. | 1011881-34-7 |
---|---|
Molecular Formula | C18H18ClN3O4S2 |
Molecular Weight | 439.9 g/mol |
IUPAC Name | 2-[[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
Standard InChI | InChI=1S/C18H18ClN3O4S2/c1-24-12-4-3-11(9-13(12)25-2)7-8-20-16(23)10-27-18-22-21-17(26-18)14-5-6-15(19)28-14/h3-6,9H,7-8,10H2,1-2H3,(H,20,23) |
Standard InChI Key | QYGASERBDJFXLG-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)CCNC(=O)CSC2=NN=C(O2)C3=CC=C(S3)Cl)OC |
Canonical SMILES | COC1=C(C=C(C=C1)CCNC(=O)CSC2=NN=C(O2)C3=CC=C(S3)Cl)OC |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The compound features a 1,3,4-oxadiazole core substituted at the 5-position with a 5-chlorothiophen-2-yl group. A sulfanyl (-S-) linker connects this heterocycle to an acetamide moiety, which is further functionalized with a 2-(3,4-dimethoxyphenyl)ethyl group. Key structural attributes include:
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1,3,4-Oxadiazole ring: A five-membered heterocycle known for metabolic stability and hydrogen-bonding capacity .
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5-Chlorothiophene: Enhances lipophilicity and electronic interactions via sulfur and chlorine atoms .
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3,4-Dimethoxyphenethyl group: Introduces aromaticity and potential for π-π stacking, with methoxy groups modulating solubility and receptor binding .
Physicochemical Properties
Though experimental data for this exact compound are sparse, analogs provide reliable estimates:
The 3,4-dimethoxyphenyl group likely enhances solubility in polar aprotic solvents compared to non-substituted aryl analogs .
Synthetic Strategies
Key Intermediates and Pathways
Synthesis typically involves multi-step protocols:
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Formation of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazole-2-thiol:
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S-Alkylation with Bromoacetamide Derivative:
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Purification:
Reaction Optimization
Critical parameters include:
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Solvent Choice: Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction homogeneity .
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Temperature: 60–80°C for S-alkylation to ensure completion without side reactions .
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Catalysts: Use of coupling agents like EDC/HOBt for amide bond formation in precursor synthesis .
Structure-Activity Relationships (SAR)
Heterocyclic Core Modifications
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Oxadiazole vs. Thiadiazole: Replacement with 1,2,4-thiadiazole reduces AChE inhibition by 3-fold .
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Chlorine Position: 5-Chloro substitution on thiophene enhances antimicrobial potency compared to 4-chloro analogs .
Aromatic Substituent Effects
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